4,6-Dimethylisophthalic acid
Overview
Description
4,6-Dimethylisophthalic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of isophthalic acid, characterized by the presence of two methyl groups at the 4 and 6 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethylisophthalic acid can be synthesized through several methods. One common approach involves the oxidation of 4,6-dimethyl-m-xylene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation to the desired diacid.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic oxidation processes. These methods utilize catalysts such as cobalt or manganese salts to facilitate the oxidation of 4,6-dimethyl-m-xylene. The process is conducted in large reactors under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylisophthalic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups attached to the benzene ring.
Scientific Research Applications
4,6-Dimethylisophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers, resins, and other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4,6-dimethylisophthalic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its carboxylic acid groups and methyl substituents. In biological systems, its interactions with molecular targets and pathways are still under investigation, with studies focusing on its potential effects on enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
4,6-Dimethylisophthalic acid can be compared with other similar compounds such as:
Isophthalic acid: Lacks the methyl groups, leading to different chemical properties and reactivity.
Terephthalic acid: Has carboxylic acid groups at the 1 and 4 positions, resulting in different structural and functional characteristics.
Phthalic acid: Has carboxylic acid groups at the 1 and 2 positions, leading to distinct chemical behavior.
The presence of methyl groups in this compound imparts unique properties, making it a valuable compound for specific applications where these characteristics are advantageous.
Properties
IUPAC Name |
4,6-dimethylbenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYIPGIFANTODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310734 | |
Record name | 4,6-Dimethylbenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2790-09-2 | |
Record name | 2790-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dimethylbenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dimethylisophthalic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic route used to produce arylamides of 2-hydroxy-5-nitroso-4,6-dimethylisophthalic acid?
A1: The primary method involves a cyclization reaction between arylamides of acetonedicarboxylic acid and isonitrosoacetylacetone. [, ] This reaction leads to the formation of the desired 2-hydroxy-5-nitroso-4,6-dimethylisophthalic acid arylamides.
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